molecular formula C17H19FN2O3 B2410076 N-[2-(4-fluorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide CAS No. 2034446-41-6

N-[2-(4-fluorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide

Cat. No.: B2410076
CAS No.: 2034446-41-6
M. Wt: 318.348
InChI Key: YBOGZZSORVWUBT-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenethyl group, a methoxyethoxy chain, and an isonicotinamide moiety, which together contribute to its distinct chemical properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Fluorophenethyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenethyl intermediate. This can be achieved through the reaction of 4-fluorobenzyl chloride with an appropriate nucleophile, such as sodium cyanide, under controlled conditions.

    Attachment of the Methoxyethoxy Chain: The next step involves the introduction of the methoxyethoxy chain. This can be accomplished by reacting the fluorophenethyl intermediate with 2-(2-methoxyethoxy)ethanol in the presence of a suitable catalyst, such as potassium carbonate, under reflux conditions.

    Formation of the Isonicotinamide Moiety: The final step is the coupling of the methoxyethoxy-substituted fluorophenethyl intermediate with isonicotinoyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The fluorophenethyl group may facilitate binding to certain receptors or enzymes, while the methoxyethoxy chain can enhance the compound’s solubility and bioavailability. The isonicotinamide moiety may contribute to the compound’s overall stability and reactivity. Together, these structural features enable the compound to exert its effects through various biochemical mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenethyl)-2-(2-methoxyethoxy)isonicotinamide: Similar structure with a chlorine atom instead of fluorine.

    N-(4-bromophenethyl)-2-(2-methoxyethoxy)isonicotinamide: Similar structure with a bromine atom instead of fluorine.

    N-(4-methylphenethyl)-2-(2-methoxyethoxy)isonicotinamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

N-[2-(4-fluorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and overall properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3/c1-22-10-11-23-16-12-14(7-9-19-16)17(21)20-8-6-13-2-4-15(18)5-3-13/h2-5,7,9,12H,6,8,10-11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOGZZSORVWUBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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